Physicochemical Divergence: Computed LogP, Solubility, Permeability, and Metabolism Profile vs. Azithromycin
A systematic in silico ADMET comparison of principal descriptors between azithromycin and its Impurity J (desosaminylazithromycin) was published in Frontiers in Pharmacology (2022) [1]. Removal of the lipophilic cladinose sugar reduces LogP by 0.9252 units (1.9007 → 0.9755) and increases computed water solubility (−4.133 → −3.918 log mol/L). Caco-2 permeability improves from −0.211 to −0.122 (log Papp), and the volume of distribution (VDss) increases from −0.214 to −0.09 (log L/kg). Notably, desosaminylazithromycin is not predicted to be a CYP3A4 substrate, unlike azithromycin (Yes). Blood-brain barrier permeability is higher (−1.263 vs. −1.857 logBB). Both compounds share predicted hepatotoxicity liability [1].
| Evidence Dimension | Physicochemical and ADMET descriptor divergence |
|---|---|
| Target Compound Data | LogP: 0.9755; Water solubility: −3.918 log mol/L; Caco-2 permeability: −0.122 log Papp; VDss: −0.09 log L/kg; BBB permeability: −1.263 logBB; CYP3A4 substrate: No; Hepatotoxicity: Yes |
| Comparator Or Baseline | Azithromycin: LogP 1.9007; Water solubility −4.133 log mol/L; Caco-2 permeability −0.211 log Papp; VDss −0.214 log L/kg; BBB permeability −1.857 logBB; CYP3A4 substrate: Yes; Hepatotoxicity: Yes |
| Quantified Difference | ΔLogP = −0.9252; ΔWater solubility = +0.215 log mol/L; ΔCaco-2 permeability = +0.089 log Papp; ΔVDss = +0.124 log L/kg; ΔBBB = +0.594 logBB; CYP3A4 substrate status: Yes → No |
| Conditions | In silico ADMET prediction using computed principal descriptors; data source: PMC Table 3 (Zhang et al., 2022) |
Why This Matters
These differences directly impact HPLC retention behavior, requiring distinct chromatographic conditions for impurity resolution, and inform the compound's distinct biological disposition in cell-based assays.
- [1] Zhang, M. Q., Zhang, J. P., & Hu, C. Q. (2022). A Rapid Assessment Model for Liver Toxicity of Macrolides and an Integrative Evaluation for Azithromycin Impurities. Frontiers in Pharmacology, 13, 860702. Table 3. View Source
